molecular formula C5H6N2O2 B2389134 6-(hydroxymethyl)pyridazin-3-ol CAS No. 1248565-70-9

6-(hydroxymethyl)pyridazin-3-ol

Cat. No.: B2389134
CAS No.: 1248565-70-9
M. Wt: 126.115
InChI Key: IEOFTFPMEIUHKA-UHFFFAOYSA-N
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Description

6-(hydroxymethyl)pyridazin-3-ol is a heterocyclic compound that features a pyridazine ring with a hydroxymethyl group at the 6-position and a keto group at the 3-position

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydroxymethyl)pyridazin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(hydroxymethyl)pyridazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The keto group can be reduced to a hydroxyl group, resulting in a dihydro derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the 6-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 6-carboxypyridazin-3(2H)-one.

    Reduction: 6-hydroxymethyl-3-hydroxypyridazine.

    Substitution: Various 6-substituted pyridazin-3(2H)-one derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyridazin-3(2H)-one: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    6-methylpyridazin-3(2H)-one: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.

    6-chloropyridazin-3(2H)-one: Features a chlorine atom, which can be used for further functionalization through substitution reactions.

Uniqueness

6-(hydroxymethyl)pyridazin-3-ol is unique due to the presence of both the hydroxymethyl and keto groups, which provide multiple sites for chemical modification. This versatility makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(hydroxymethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-3-4-1-2-5(9)7-6-4/h1-2,8H,3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOFTFPMEIUHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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